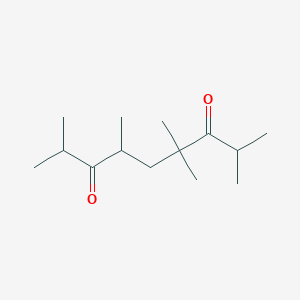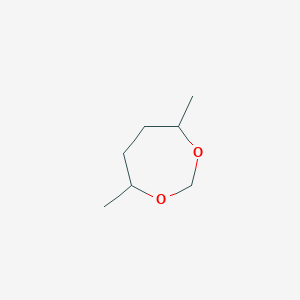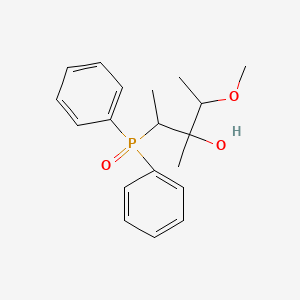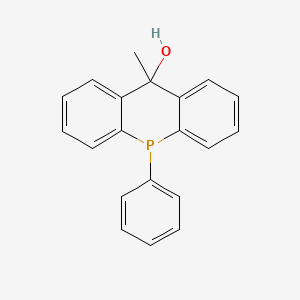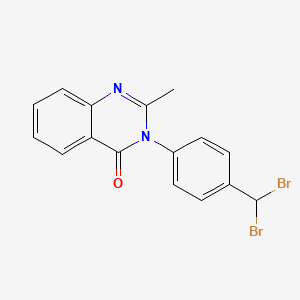
3-(4-(dibromomethyl)phenyl)-2-methylquinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-(Dibromomethyl)phenyl)-2-methylquinazolin-4(3H)-one is a synthetic organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications This particular compound features a dibromomethyl group attached to a phenyl ring, which is further connected to a quinazolinone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(dibromomethyl)phenyl)-2-methylquinazolin-4(3H)-one typically involves a multi-step process. One common route starts with the bromination of a suitable precursor, such as 4-methylbenzyl alcohol, to introduce the dibromomethyl group. This is followed by a cyclization reaction to form the quinazolinone core. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-(Dibromomethyl)phenyl)-2-methylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The dibromomethyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: The compound can be reduced to remove the bromine atoms, yielding a simpler phenyl-quinazolinone derivative.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, to create a wide range of derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium azide (NaN3) or thiourea (NH2CSNH2)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of functionalized quinazolinone derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a versatile intermediate for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: Quinazolinone derivatives have shown promise as anticancer, antimicrobial, and anti-inflammatory agents. This compound may exhibit similar activities.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 3-(4-(dibromomethyl)phenyl)-2-methylquinazolin-4(3H)-one is not fully understood but is believed to involve interactions with specific molecular targets. The dibromomethyl group may facilitate binding to enzymes or receptors, while the quinazolinone core can modulate biological pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Bromophenyl)-2-methylquinazolin-4(3H)-one: Lacks the dibromomethyl group, which may result in different reactivity and biological activity.
3-(4-Chloromethylphenyl)-2-methylquinazolin-4(3H)-one:
3-(4-Methylphenyl)-2-methylquinazolin-4(3H)-one: The absence of halogen atoms significantly alters its chemical properties and biological interactions
Uniqueness
The presence of the dibromomethyl group in 3-(4-(dibromomethyl)phenyl)-2-methylquinazolin-4(3H)-one distinguishes it from other similar compounds. This unique feature can enhance its reactivity, allowing for the formation of a wide range of derivatives. Additionally, the dibromomethyl group may contribute to its potential biological activities, making it a valuable compound for further research and development .
Eigenschaften
CAS-Nummer |
65884-16-4 |
|---|---|
Molekularformel |
C16H12Br2N2O |
Molekulargewicht |
408.09 g/mol |
IUPAC-Name |
3-[4-(dibromomethyl)phenyl]-2-methylquinazolin-4-one |
InChI |
InChI=1S/C16H12Br2N2O/c1-10-19-14-5-3-2-4-13(14)16(21)20(10)12-8-6-11(7-9-12)15(17)18/h2-9,15H,1H3 |
InChI-Schlüssel |
KZHCBSSNDPHFFJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)C(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



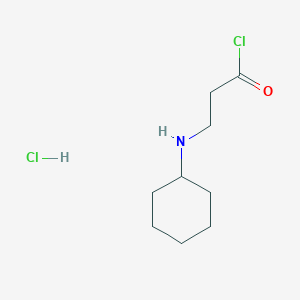
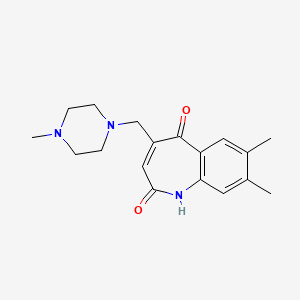
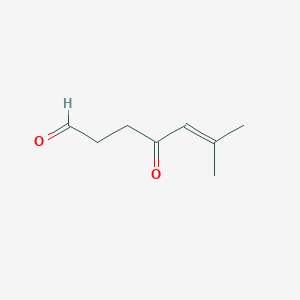
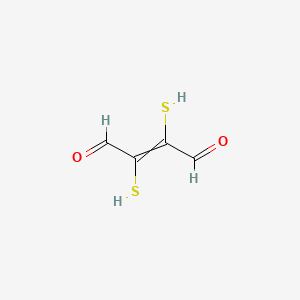
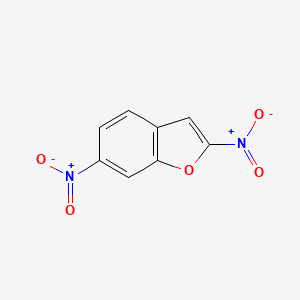
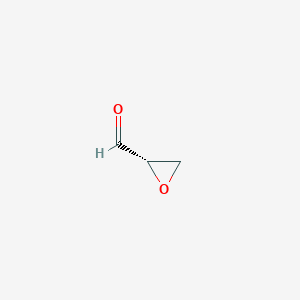

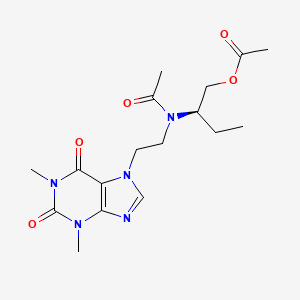
![1,2,3,4,5-Pentafluoro-6-[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B14480053.png)
